molecular formula C13H14N4S B2866243 N-(3-(1H-imidazol-1-yl)propyl)benzo[d]thiazol-2-amine CAS No. 862820-91-5

N-(3-(1H-imidazol-1-yl)propyl)benzo[d]thiazol-2-amine

Cat. No.: B2866243
CAS No.: 862820-91-5
M. Wt: 258.34
InChI Key: XBQHNPCNHNUVCN-UHFFFAOYSA-N
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Description

N-(3-(1H-imidazol-1-yl)propyl)benzo[d]thiazol-2-amine is a compound that features both imidazole and benzothiazole moieties. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while benzothiazole is a bicyclic compound consisting of a benzene ring fused to a thiazole ring. The combination of these two moieties in a single molecule can result in unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-imidazol-1-yl)propyl)benzo[d]thiazol-2-amine typically involves the reaction of 1,3-benzothiazol-2-amine with 3-bromopropyl imidazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The base, often potassium carbonate (K2CO3), facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-imidazol-1-yl)propyl)benzo[d]thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The benzothiazole ring can be reduced to form dihydrobenzothiazole derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Various substituted imidazole or benzothiazole derivatives.

Scientific Research Applications

N-(3-(1H-imidazol-1-yl)propyl)benzo[d]thiazol-2-amine has several scientific research applications:

    Chemistry: It can be used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological imaging.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the benzothiazole moiety can interact with biological macromolecules such as proteins or DNA. These interactions can modulate the activity of enzymes or disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-imidazol-1-ylpropyl)-1,8-naphthalimide: This compound also contains an imidazole ring but is fused with a naphthalimide moiety instead of benzothiazole.

    N-(3-imidazol-1-ylpropyl)benzamide: This compound features an imidazole ring linked to a benzamide group.

Uniqueness

N-(3-(1H-imidazol-1-yl)propyl)benzo[d]thiazol-2-amine is unique due to the presence of both imidazole and benzothiazole moieties, which can result in distinct chemical reactivity and biological activity compared to other similar compounds. The combination of these two heterocycles in a single molecule can enhance its potential as a versatile ligand in coordination chemistry and as a bioactive agent in medicinal chemistry.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4S/c1-2-5-12-11(4-1)16-13(18-12)15-6-3-8-17-9-7-14-10-17/h1-2,4-5,7,9-10H,3,6,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQHNPCNHNUVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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